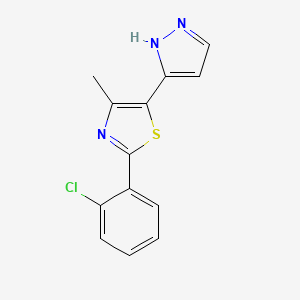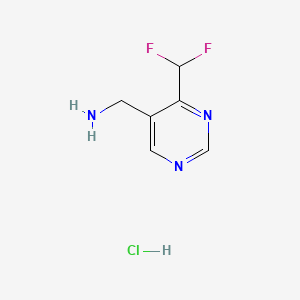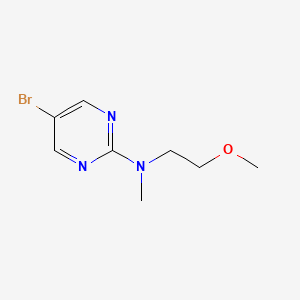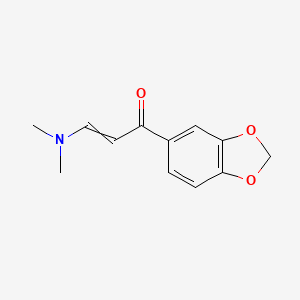![molecular formula C20H34O5 B12513042 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid is a complex organic compound known for its significant role in various biochemical processes. This compound is a prostanoid, a subclass of eicosanoids, which are signaling molecules involved in numerous physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid typically involves multiple steps, including the esterification of long-chain fatty acids obtained from the diet . The specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of carnitine palmitoyltransferase 1 (CPT1) to convert the compound into its acylcarnitine form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include different oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Aplicaciones Científicas De Investigación
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prostanoids and other eicosanoids.
Biology: The compound is involved in various signaling pathways and is used to study cellular processes.
Medicine: It has potential therapeutic applications due to its role in inflammation and other physiological processes.
Industry: The compound can be used in the development of new drugs and other bioactive molecules
Mecanismo De Acción
The mechanism of action of 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. It is transported into the mitochondria by carnitine palmitoyltransferase 1 (CPT1), where it undergoes further metabolic processes . The compound’s effects are mediated through its role in signaling pathways, influencing various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other prostanoids and eicosanoids, such as:
- Prostaglandin E2 (PGE2)
- Prostaglandin F2α (PGF2α)
- Thromboxane A2 (TXA2)
Uniqueness
What sets 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid apart is its specific structure and the unique pathways it influences. Its role in mitochondrial transport and metabolism distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H34O5 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/t15-,16+,17+,18-/m0/s1 |
Clave InChI |
CIMMACURCPXICP-MLHJIOFPSA-N |
SMILES isomérico |
CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12512987.png)


![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)

![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)

